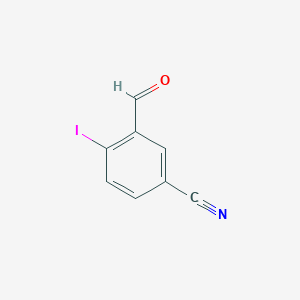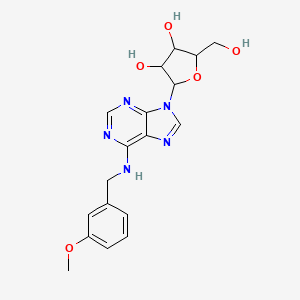
m-Methoxytopolin riboside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Methoxytopolin riboside is a derivative of meta-topolin, a type of cytokinin. Cytokinins are plant hormones that play a crucial role in cell division and growth. This compound is known for its effectiveness in plant tissue culture and micropropagation, particularly in enhancing shoot proliferation and reducing hyperhydricity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxytopolin riboside typically involves the modification of meta-topolin. The process includes the introduction of a methoxy group at the meta position of the benzyl ring. This can be achieved through various chemical reactions, including methylation. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
m-Methoxytopolin riboside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学的研究の応用
m-Methoxytopolin riboside has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in plant tissue culture and micropropagation, enhancing shoot proliferation and reducing hyperhydricity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of plant-based medicine.
Industry: It is used in the production of high-quality plant materials and secondary metabolites, which are valuable in various industrial applications.
作用機序
The mechanism of action of m-Methoxytopolin riboside involves its interaction with specific molecular targets and pathways in plants. As a cytokinin, it promotes cell division and growth by binding to cytokinin receptors and activating signaling pathways that regulate gene expression and cellular processes. This leads to enhanced shoot proliferation and reduced hyperhydricity in plant tissue culture.
類似化合物との比較
m-Methoxytopolin riboside is unique compared to other similar compounds due to its specific chemical structure and functional properties. Similar compounds include:
meta-Topolin: A closely related cytokinin with similar applications in plant tissue culture.
Benzyladenine: Another cytokinin commonly used in plant tissue culture, but with different efficacy and side effects.
Kinetin: A cytokinin with similar functions but different chemical structure and properties.
This compound stands out due to its ability to enhance shoot proliferation and reduce hyperhydricity more effectively than some of these other compounds.
特性
分子式 |
C18H21N5O5 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21) |
InChIキー |
YUPMHVHUPBAVAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


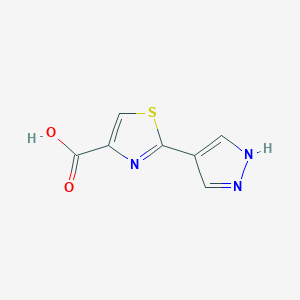
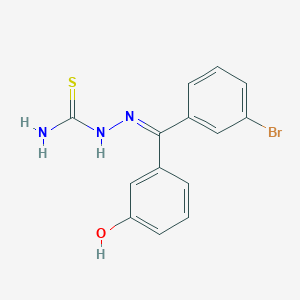
![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)
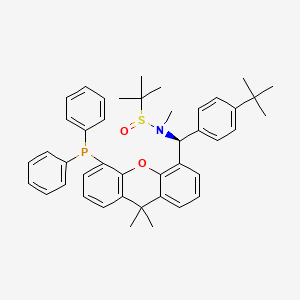
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
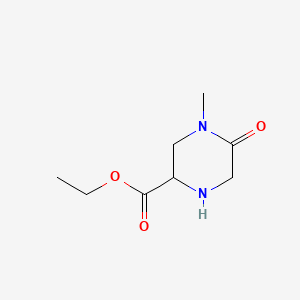
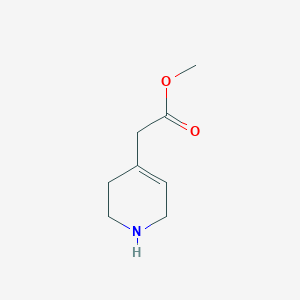

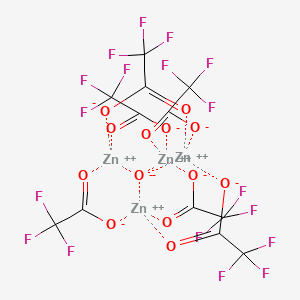
![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
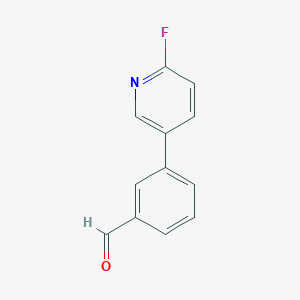

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
